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Compound of Interest

Compound Name: Antazoline Phosphate

Cat. No.: B1667544 Get Quote

Abstract: Antazoline, a first-generation antihistamine, has been repurposed in several regions

as a potent and rapid-acting antiarrhythmic agent for the pharmacological cardioversion of

recent-onset atrial fibrillation (AF). This technical guide provides an in-depth review of the

preclinical and clinical evidence supporting the anti-arrhythmic potential of antazoline
phosphate. It consolidates quantitative data on its electrophysiological effects, details key

experimental methodologies, and visualizes its proposed mechanism of action. This document

is intended for researchers, scientists, and drug development professionals investigating novel

anti-arrhythmic therapies.

Introduction
Antazoline is an H1-receptor antagonist developed in the 1940s.[1] Early clinical observations

noted its "quinidine-like" properties, suggesting a potential role in managing cardiac

arrhythmias.[1] After decades of limited use in this indication, there has been a resurgence of

interest, particularly in Poland, where it is used for the rapid termination of supraventricular

arrhythmias.[2][3] Clinical studies have demonstrated that intravenous antazoline is highly

effective for the cardioversion of recent-onset AF, with success rates comparable or superior to

standard anti-arrhythmic drugs like propafenone and amiodarone.[3] Its primary mechanism is

believed to be consistent with a Vaughan Williams Class Ia anti-arrhythmic, characterized by

sodium channel blockade and a moderate inhibition of potassium channels, leading to

prolonged cardiac action potentials and refractory periods.

Proposed Mechanism of Action
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The anti-arrhythmic effect of antazoline is attributed to its multi-channel blocking properties,

which are characteristic of a Class Ia agent. The primary actions include:

Sodium Channel (INa) Blockade: By inhibiting the fast inward sodium current responsible for

Phase 0 of the cardiac action potential, antazoline slows the maximum upstroke velocity

(Vmax). This action decreases conduction velocity in the atria, which is reflected by a

prolongation of the P wave and QRS complex on an electrocardiogram (ECG). This slowing

of conduction can interrupt re-entrant circuits that sustain arrhythmias like AF.

Potassium Channel (IKr) Blockade: Antazoline also inhibits the rapid component of the

delayed rectifier potassium current (IKr). This action prolongs Phase 3 repolarization, leading

to an increase in the action potential duration (APD) and the effective refractory period

(ERP). This effect is observed as a prolongation of the QT interval on the ECG. An extended

refractory period makes the cardiac tissue less susceptible to premature re-excitation, further

contributing to the termination of tachyarrhythmias.

While the electrophysiological profile strongly suggests these mechanisms, it is important to

note that direct quantitative assessments of antazoline's binding affinity and channel blockade

kinetics (e.g., IC50 values for Nav1.5 or hERG channels) are not extensively reported in peer-

reviewed literature. The drug's anticholinergic properties may also contribute to its clinical

effects, such as a transient increase in heart rate upon administration.

Caption: Proposed mechanism of antazoline's anti-arrhythmic action.

Quantitative Data Presentation
Preclinical Electrophysiological Data
Experiments using an isolated rabbit heart model have provided the most detailed preclinical

insights into antazoline's effects on atrial electrophysiology.

Table 1: Preclinical Electrophysiological Effects of Antazoline (20 µmol/L) in Isolated Rabbit

Hearts
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Parameter
Baseline +
ACh/ISO

Antazoline +
ACh/ISO

Absolute
Change

P-value

Atrial Action
Potential
Duration
(aAPD)

99 ± 11 ms 140 ± 15 ms +41 ms <0.01

Atrial Effective

Refractory

Period (aERP)

102 ± 13 ms 176 ± 21 ms +74 ms <0.05

Atrial Post-

Repolarization

Refractoriness

(aPRR)

3 ± 4 ms 36 ± 9 ms +33 ms <0.01

Atrial Fibrillation

Inducibility
14 of 20 hearts 0 of 20 hearts -100% N/A

Data are presented as mean ± SEM. ACh = Acetylcholine; ISO = Isoproterenol.

Human Electrophysiological and ECG Data
Studies in healthy volunteers and patients undergoing electrophysiological (EP) studies have

quantified the in-vivo effects of intravenous antazoline.

Table 2: Effects of Intravenous Antazoline on Human ECG and Intracardiac Conduction

Parameters
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Parameter
Baseline
Value

Value after
Antazoline

Absolute/Pe
rcent
Change

Study
Population

Citation

P Wave
Duration

101 ± 10 ms 110 ± 16 ms +9 ms
Healthy
Volunteers

QRS

Duration
101 ± 12 ms 107 ± 12 ms +6 ms

Healthy

Volunteers

QTcF Interval 403 ± 21 ms 448 ± 27 ms +45 ms
Healthy

Volunteers

HV Interval 46.9 ± 1.8 ms 53.7 ± 2.6 ms +6.8 ms EPS Patients

Right Atrial

ERP

204.0 ± 8.1

ms

224.7 ± 8.7

ms
+20.7 ms EPS Patients

Left Atrial

ERP

206.0 ± 8.2

ms

228.7 ± 9.1

ms
+22.7 ms EPS Patients

Stroke

Volume

94.9 ± 21.8

mL

82.4 ± 19.6

mL
-12.5 mL

Healthy

Volunteers

Data are presented as mean ± SD or mean ± SEM as reported in the source. ERP = Effective

Refractory Period.

Clinical Efficacy Data
Multiple clinical studies and registries have evaluated the efficacy of antazoline for the

pharmacological cardioversion of AF.

Table 3: Clinical Efficacy of Antazoline for Pharmacological Cardioversion of Atrial Fibrillation
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Study
Compariso
n Group

Antazoline
Success
Rate

Compariso
n Success
Rate

Relative
Risk (95%
CI)

P-value

CANT Study
Amiodaron
e

85.3% 66.7%
1.28 (1.13–
1.45)

<0.001

CANT Study Propafenone 85.3% 78.6%
1.09 (0.91–

1.30)
0.317

CANT II

Study (Pre-

PSM)

Amiodarone 78.3% 66.9%
1.17 (1.07–

1.28)
<0.001

CANT II

Study (Pre-

PSM)

Propafenone 78.3% 72.7%
1.08 (0.97–

1.20)
0.14

CANT II

Study (Post-

PSM)

Non-

Antazoline

Group

84.2% 66.7%
1.26 (1.11–

1.43)
<0.001

PSM = Propensity Score Matching.

Experimental Protocols
Preclinical Isolated Heart Model (Rabbit)
This protocol, adapted from Frommeyer et al. (2017), is designed to assess the effects of

antazoline on atrial electrophysiology and AF inducibility in an ex-vivo whole-heart model.

Animal Preparation: New Zealand white rabbits are anesthetized. The heart is rapidly

excised and mounted on a Langendorff apparatus for retrograde perfusion via the aorta.

Perfusion: The heart is perfused with a modified Tyrode's solution, oxygenated with 95% O2

and 5% CO2, and maintained at 37°C.

Electrophysiological Recordings: Four monophasic action potential (MAP) electrodes are

placed on the epicardial surfaces of the right and left atria to record local action potentials. A
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volume-conducted ECG is also recorded.

Baseline Measurements: Atrial action potential duration (aAPD) and atrial effective refractory

period (aERP) are measured at baseline using a standard S1-S2 programmed stimulation

protocol.

AF Induction Protocol:

AF is induced using a burst pacing protocol (e.g., 50 Hz for 5 seconds).

To increase AF susceptibility, a combination of acetylcholine (1 µmol/L) and isoproterenol

(1 µmol/L) is added to the perfusate.

The burst pacing protocol is repeated to confirm AF inducibility.

Drug Administration: Antazoline (20 µmol/L) is added to the perfusate containing

acetylcholine and isoproterenol.

Post-Drug Assessment: After a 15-minute equilibration period, aAPD and aERP are

remeasured, and the AF induction protocol is repeated to assess the drug's efficacy in

suppressing arrhythmia.
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Caption: Experimental workflow for the isolated rabbit heart model.
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Human In-Vivo Electrophysiology Study
This protocol, based on the methodology described by Bińkowski et al. (2018), evaluates the

electrophysiological effects of antazoline in patients undergoing clinical EP studies.

Patient Selection: Patients scheduled for catheter ablation of supraventricular arrhythmias

are enrolled. A baseline EP study is performed to confirm the primary arrhythmia and rule out

other conduction diseases.

Catheter Placement: Standard EP catheters are placed in the high right atrium (HRA), His

bundle region, coronary sinus (CS), and right ventricular apex (RVA).

Baseline Measurements: A comprehensive set of baseline electrophysiological parameters is

recorded, including:

Surface ECG intervals (QRS, QT, QTc).

Intracardiac intervals (AH, HV).

Sinus node recovery time (SNRT).

Wenckebach point.

Atrial and atrioventricular nodal effective refractory periods (AERP, AVNERP).

Drug Administration: Antazoline is administered intravenously in cumulative boluses (e.g.,

100 mg, followed by another 100 mg, then a final 100 mg for a total of 300 mg).

Repeat Measurements: Five minutes after each bolus, the full set of electrophysiological

measurements is repeated to assess dose-dependent effects.

Monitoring: Continuous ECG and noninvasive blood pressure are monitored throughout the

procedure and for at least 2 hours post-procedure.

Clinical Trial for Pharmacological Cardioversion
This generalized protocol is based on the design of the CANT and CANT II registry studies for

evaluating antazoline in an emergency department setting.
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Patient Population: Eligible patients present to the emergency department with symptomatic,

recent-onset (e.g., < 48 hours) atrial fibrillation. Key exclusion criteria include hemodynamic

instability, significant structural heart disease (e.g., severe heart failure), sick sinus

syndrome, or high-degree AV block.

Randomization/Allocation: Patients are allocated to receive an anti-arrhythmic drug at the

discretion of the attending physician (in an observational registry) or are randomized to a

specific treatment arm (e.g., Antazoline vs. Amiodarone).

Drug Administration Protocol:

Antazoline Group: Antazoline mesylate is administered intravenously. A typical regimen

involves slow (e.g., 3-minute) boluses of 100-200 mg, which can be repeated up to a

maximum cumulative dose (e.g., 300-500 mg) until cardioversion occurs or the maximum

dose is reached.

Monitoring: Continuous ECG and vital sign monitoring are performed throughout the infusion

and for a defined observation period (e.g., 12-24 hours).

Primary Endpoint: The primary efficacy endpoint is the successful conversion of AF to sinus

rhythm, confirmed by ECG, within a specified timeframe (e.g., 12 hours).

Safety Endpoints: The primary safety endpoints include the incidence of significant

bradycardia (<45 bpm), hypotension requiring intervention, syncope, or other serious

adverse events.
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Caption: Generalized workflow for a clinical study of antazoline.
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Safety and Tolerability
In clinical use for AF cardioversion, intravenous antazoline is generally well-tolerated. The most

common adverse effects are mild and transient, including nausea, a metallic taste, and

flushing. The primary cardiovascular safety concerns are related to its mechanism of action:

Bradycardia and Hypotension: As with other anti-arrhythmics, there is a risk of dose-

dependent bradycardia and hypotension.

Pro-arrhythmia: Due to its effect on QT interval prolongation, there is a theoretical risk of pro-

arrhythmia, including Torsades de Pointes. However, reported rates of serious adverse

events in large registries have been very low.

Negative Inotropy: A reduction in stroke volume has been observed in healthy volunteers,

suggesting a mild negative inotropic effect. This warrants caution in patients with significant

structural heart disease or heart failure.

Conclusion
Antazoline phosphate demonstrates significant anti-arrhythmic potential, functioning as a

potent and rapid-acting agent for the pharmacological cardioversion of atrial fibrillation. Its

electrophysiological profile is consistent with a Vaughan Williams Class Ia agent, primarily

through the blockade of sodium and potassium channels, which results in slowed atrial

conduction and prolonged atrial refractoriness. Preclinical models confirm its ability to increase

atrial refractory periods and suppress AF inducibility. This is strongly supported by clinical data

from large registries showing high rates of successful cardioversion with a favorable safety

profile in selected patient populations. Further research, particularly rigorous randomized

controlled trials and preclinical studies to quantify its specific ion channel affinities, is necessary

to fully elucidate its mechanism and firmly establish its role in modern arrhythmia management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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